(S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride
Overview
Description
“(S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride” is a chemical compound with the molecular formula C10H13NO3 . It is also known by its CAS No. 336182-13-9.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-Boc-D-tyrosine methyl ester was reduced with DiBAL to the aldehyde, which was then converted via the cyanohydrin to (2S,3R)-3-amino-2-hydroxy-4(4,-hydroxyphenyl)butanoic acid (AHpHBA) .Scientific Research Applications
- Scientific Field : Synthetic Hydrogels
- Application Summary : This compound has been used in the creation of synthetic hydrogels . Hydrogels are networks of polymer chains that are hydrophilic, sometimes found as a colloidal gel in which water is the dispersion medium. They are highly absorbent and can contain over 90% water.
- Methods of Application : The compound is used in a process called microwave-induced grafting, which involves the use of microwave radiation to induce chemical reactions . This process is used to create a hydrogel with the desired properties.
- Results or Outcomes : The resulting hydrogel has potential applications in controlled drug delivery, particularly in the treatment of oral cavity bacterial infections .
- Scientific Field : Controlled Drug Delivery
- Application Summary : This compound has been used in the creation of a potential vehicle for controlled drug delivery in oral cavity bacterial infections . The hydrogel has potential to be used as the vehicle for controlled drug delivery in oral cavity bacterial infections .
- Methods of Application : The compound is used in a process called microwave-assisted preparation of soy protein isolate grafted [acrylic acid-co-4-(4-hydroxyphenyl)butanoic acid] [SPI-g-(AA-co-HPBA)] hydrogel via graft copolymerization using N,N-methylene-bis-acrylamide and potassium persulphate as the cross-linker and initiator, respectively .
- Results or Outcomes : The synthesized hydrogel was found to be noncytotoxic, polycrystalline in nature with a network structure having good porosity, increased thermal stability, and pH-responsive behavior . The drug release profile for SPI-g-(AA-co-HPBA) hydrogels was studied using LCMS at the ppb level at pH = 7.4 .
- Scientific Field : Pharmaceutical Applications
- Application Summary : This compound has been used in the evaluation of grafted soy protein isolate (SPI) for pharmaceutical applications . The objective of this work was to evaluate grafted soy protein isolate (SPI) for pharmaceutical applications .
- Methods of Application : The present work reports the microwave-assisted preparation of soy protein isolate grafted [acrylic acid-co-4-(4-hydroxyphenyl)butanoic acid] [SPI-g-(AA-co-HPBA)] hydrogel via graft copolymerization using N,N-methylene-bis-acrylamide and potassium persulphate as the cross-linker and initiator, respectively . The chemical and physical properties of the synthesized polymeric hydrogels were analyzed by Fourier transform infrared spectroscopy, liquid chromatography−mass spectrometry (LCMS), nuclear magnetic resonance1H-NMR, X-ray diffraction (XRD), transmission electron microscopy (TEM), scanning electron microscopy (SEM), and thermogravimetric analysis (TGA) .
- Results or Outcomes : The SEM, TEM, and XRD analyses have confirmed the formation of hydrogel SPI-g-(AA-co- HPBA) with the network structure having a layered and crystalline surface . The SPI-g-(AA-co-HPBA) hydrogel was investigated for the sustained and controlled drug delivery system for the release of model drug ciprofloxacin at basic pH for its utilization against bacterial infection in oral cavity . The drug release profile for SPI-g-(AA-co-HPBA) hydrogels was studied using LCMS at the ppb level at pH = 7.4 . The synthesized hydrogel was found to be noncytotoxic, polycrystalline in nature with a network structure having good porosity, increased thermal stability, and pH-responsive behavior .
properties
IUPAC Name |
(3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c11-8(6-10(13)14)5-7-1-3-9(12)4-2-7;/h1-4,8,12H,5-6,11H2,(H,13,14);1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZHTEBBIGUZTQ-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CC(=O)O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375826 | |
Record name | (3S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride | |
CAS RN |
336182-13-9 | |
Record name | Benzenebutanoic acid, β-amino-4-hydroxy-, hydrochloride (1:1), (βS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=336182-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.